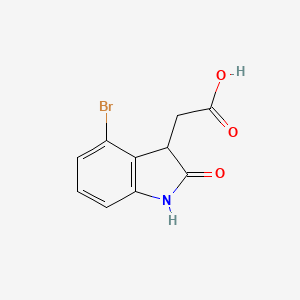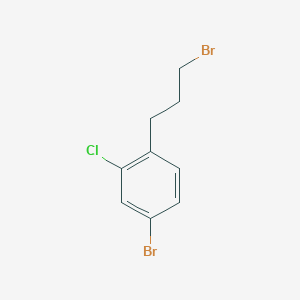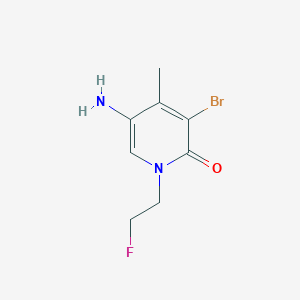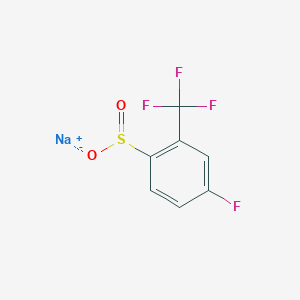![molecular formula C11H21NO B13206018 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol is a complex organic compound characterized by its unique cyclobutane structureIts molecular formula is C11H21NO, and it has a molecular weight of 183.29 g/mol .
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol can be compared with other cyclobutane derivatives, such as:
Cyclobutanol: Similar in structure but lacks the aminomethyl group, resulting in different chemical properties and reactivity.
Cyclobutylamine: Contains an amino group but lacks the hydroxyl group, leading to variations in its biological activity and applications.
This compound’s unique combination of functional groups and cyclobutane ring structure distinguishes it from other similar compounds, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9(2)6-7-11(9,13)10(8-12)4-3-5-10/h13H,3-8,12H2,1-2H3 |
InChI Key |
BIRMHZIYDBSYON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C2(CCC2)CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)

![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)


![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)


